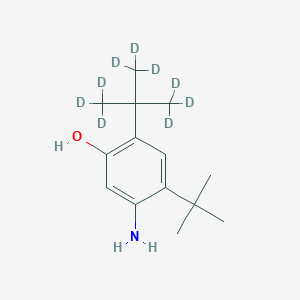
Phenol, 5-amino-2,4-bis(1,1-dimethylethyl)-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 5-amino-2,4-bis(1,1-dimethylethyl)-d9: is a chemical compound with the molecular formula C14H23NO. It is a derivative of phenol, characterized by the presence of amino and tert-butyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 5-amino-2,4-bis(1,1-dimethylethyl)-d9 typically involves the introduction of amino and tert-butyl groups to the phenol ring. One common method is the nitration of 2,4-di-tert-butylphenol followed by reduction to obtain the amino derivative. The reaction conditions often include the use of nitrating agents such as nitric acid and reducing agents like hydrogen gas in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to achieve high purity levels required for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: Phenol, 5-amino-2,4-bis(1,1-dimethylethyl)-d9 undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles like halogens or sulfonyl chlorides
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or sulfonated phenols
Scientific Research Applications
Phenol, 5-amino-2,4-bis(1,1-dimethylethyl)-d9 has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Phenol, 5-amino-2,4-bis(1,1-dimethylethyl)-d9 involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the tert-butyl groups provide steric hindrance, affecting the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Phenol, 2,4-di-tert-butylphenol: Lacks the amino group, resulting in different chemical reactivity.
Phenol, 5-nitro-2,4-bis(1,1-dimethylethyl): Contains a nitro group instead of an amino group, leading to distinct chemical properties
Properties
Molecular Formula |
C14H23NO |
|---|---|
Molecular Weight |
230.39 g/mol |
IUPAC Name |
5-amino-4-tert-butyl-2-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]phenol |
InChI |
InChI=1S/C14H23NO/c1-13(2,3)9-7-10(14(4,5)6)12(16)8-11(9)15/h7-8,16H,15H2,1-6H3/i4D3,5D3,6D3 |
InChI Key |
BKSDHPHOWDUJNB-ASMGOKTBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=C(C=C(C(=C1)C(C)(C)C)N)O)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1N)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


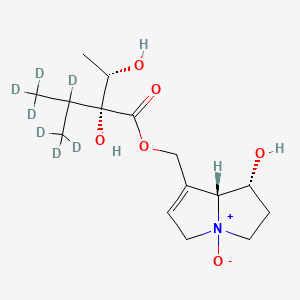
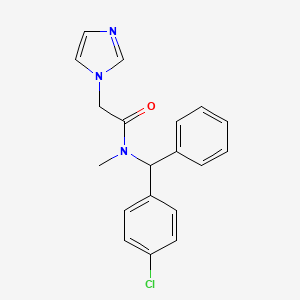
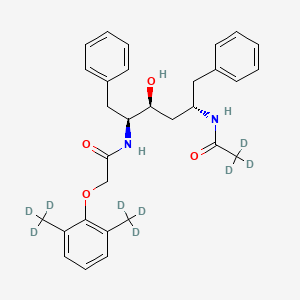

![2-[2-(2-aminoethoxy)ethoxy]ethanethiol;hydrochloride](/img/structure/B12418914.png)
![disodium;2-[[(4R)-4-[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12418921.png)

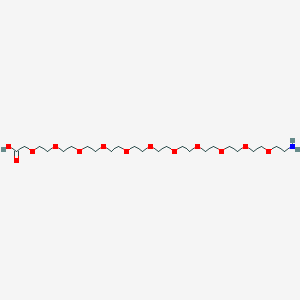
![5-[2-hydroxy-3-[[3-methyl-5-oxo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-pyrazol-4-yl]diazenyl]phenyl]furan-2-carboxylic acid](/img/structure/B12418934.png)

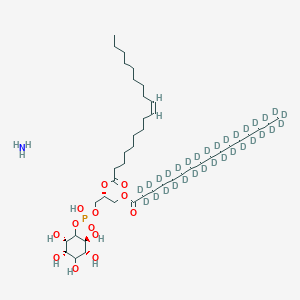

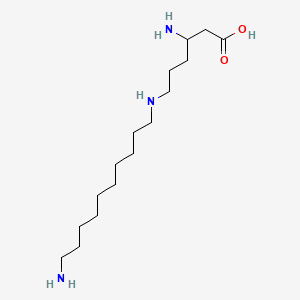
![5-[1-[(2-chlorophenyl)methyl]-2-[1-[4-(2-methylpropyl)phenyl]ethyl]benzimidazol-5-yl]-3H-1,3,4-oxadiazole-2-thione](/img/structure/B12418958.png)
